molecular formula C7H3Cl2N3 B1445607 4,8-Dichloropyrido[3,4-d]pyrimidine CAS No. 1260663-37-3

4,8-Dichloropyrido[3,4-d]pyrimidine

Cat. No.: B1445607
CAS No.: 1260663-37-3
M. Wt: 200.02 g/mol
InChI Key: YXWADPHHQXVLEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dichloropyrido[3,4-d]pyrimidine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of targeted anticancer agents. The chlorinated pyrido[3,4-d]pyrimidine core serves as a privileged structure in the design of kinase inhibitors and other biologically active molecules . The specific chlorine substitutions at the 4 and 8 positions make this compound a highly valuable synthetic intermediate. These sites are amenable to sequential nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, allowing researchers to efficiently generate diverse libraries of disubstituted analogues for structure-activity relationship (SAR) studies . This enables the exploration of chemical space to optimize potency and selectivity for specific therapeutic targets. Pyrido[3,4-d]pyrimidine derivatives have demonstrated compelling biological profiles in scientific research. They have been investigated as potential antagonists of the human chemokine receptor CXCR2, a target implicated in inflammatory diseases and cancer . Furthermore, research has shown that 4-substituted pyrido[3,4-d]pyrimidine analogues exhibit highly selective and potent cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7, MDA-MB-468) and renal cancer (UO-31) . The structure serves as a critical building block for researching new therapeutic agents aimed at these and other targets. This product is intended for research purposes as a key intermediate to accelerate the synthesis of novel compounds for biological screening. For Research Use Only. Not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,8-dichloropyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3/c8-6-4-1-2-10-7(9)5(4)11-3-12-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWADPHHQXVLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=NC=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fused Pyrimidine Heterocycles in Contemporary Drug Discovery

Fused pyrimidine (B1678525) heterocycles represent a privileged scaffold in medicinal chemistry, largely due to their structural resemblance to endogenous purines, which are fundamental components of DNA and RNA. semanticscholar.orgslideshare.net This structural mimicry allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govclockss.org The fusion of a pyrimidine ring with other heterocyclic systems, such as pyridine (B92270), gives rise to novel molecular frameworks with enhanced and often unique biological profiles. clockss.org

The therapeutic potential of fused pyrimidines is vast, with derivatives demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.gov In the realm of oncology, these compounds have been particularly impactful, targeting key enzymes like protein kinases that regulate essential cellular processes such as growth, division, and metabolism. nih.gov By inhibiting these enzymes, fused pyrimidine derivatives can disrupt aberrant signaling pathways that drive tumor progression. nih.gov The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties, thus making it a cornerstone of modern drug development efforts. nih.govclockss.org

An Overview of the Pyrido 3,4 D Pyrimidine Core in Academic Investigations

The pyrido[3,4-d]pyrimidine (B3350098) core, a specific class of fused pyrimidines, has garnered significant attention in academic research for its potential to yield potent and selective inhibitors of various therapeutic targets. mdpi.com This scaffold has been the subject of numerous investigations, leading to the discovery of compounds with promising preclinical activity.

One notable area of research involves the development of pyrido[3,4-d]pyrimidine-based kinase inhibitors. For instance, derivatives of this scaffold have been identified as potent inhibitors of Monopolar Spindle 1 (Mps1) kinase, a crucial regulator of the spindle assembly checkpoint and a potential target for cancer therapy. mdpi.com Furthermore, the pyrido[3,4-d]pyrimidine framework has been explored for its ability to antagonize the human chemokine receptor CXCR2, which is implicated in inflammatory diseases. mdpi.com These studies highlight the adaptability of the pyrido[3,4-d]pyrimidine core to target diverse protein families.

The following table summarizes some of the biological activities associated with the pyrido[3,4-d]pyrimidine scaffold and its derivatives:

Biological Target/ActivityInvestigated DerivativesReference
Monopolar Spindle 1 (Mps1) Kinase Inhibition2,8-disubstituted pyrido[3,4-d]pyrimidines mdpi.com
CXCR2 Antagonism6-Substituted pyrido[3,4-d]pyrimidines mdpi.com
Matrix Metalloproteinase-13 (MMP-13) InhibitionPyrido[3,4-d]pyrimidin-4-ones mdpi.com
Histone Lysine (B10760008) Demethylase Inhibition8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones mdpi.com

The Strategic Importance of 4,8 Dichloropyrido 3,4 D Pyrimidine As a Key Synthetic Intermediate in Scholarly Research

Retrosynthetic Analysis of the Pyrido[3,4-d]pyrimidine Core

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. advancechemjournal.com For the pyrido[3,4-d]pyrimidine core, this process involves strategically disconnecting bonds to reveal logical precursor molecules. The fusion of a pyridine and a pyrimidine (B1678525) ring suggests that the synthesis can be approached by constructing one ring onto the other.

Identification of Precursor Molecules and Starting Materials in Pyrido[3,4-d]pyrimidine Synthesis

The retrosynthetic disconnection of the pyrido[3,4-d]pyrimidine system points to two primary synthetic strategies: building the pyrimidine ring onto a pre-existing pyridine or, conversely, forming the pyridine ring from a pyrimidine precursor.

Commonly, the synthesis begins with a substituted pyridine derivative. For instance, 2-amino-4-picoline can be a starting point. nih.gov Nitration of this compound yields a mixture of 4-methyl-3-nitropyridin-2-amine and 4-methyl-5-nitropyridin-2-amine. nih.gov The 3-nitro isomer is a key intermediate that can be further elaborated to construct the fused pyrimidine ring. Another approach utilizes 5-bromo-4-methyl-3-nitropyridine as a starting material. nih.gov

Alternatively, construction can commence from a pyrimidine derivative. However, the synthesis is more frequently initiated from a pyridine core due to the wider availability of substituted pyridines and more established methods for the subsequent annulation of the pyrimidine ring.

Established Synthetic Routes to this compound

The construction of the this compound framework is typically achieved through a multi-step sequence that involves the formation of a pyridopyrimidinone intermediate, followed by chlorination.

Niementowski Reaction and Subsequent Chlorination Strategies for Pyrido[3,4-d]pyrimidine Frameworks

While the classical Niementowski reaction involves the condensation of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinolines, analogous cyclization strategies can be applied to the synthesis of pyridopyrimidinones. wikipedia.org A more direct route to a key intermediate involves the cyclocondensation of an aminopyridine derivative. For example, 2-amino-3-cyanopyridine (B104079) derivatives can be cyclized with reagents like chloroformamidine (B3279071) hydrochloride to form the pyridopyrimidinone ring system. nih.gov

Once the corresponding dihydroxypyrido[3,4-d]pyrimidine or a pyridopyrimidinone is obtained, the crucial chlorination step is performed. A common and effective method for this transformation is treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). nih.govnih.gov This reaction converts the hydroxyl or oxo groups at the C-4 and C-8 positions into the desired chloro substituents, yielding this compound. For instance, 2-chloro-4-methyl-3-nitropyridine (B135334) can be converted to the corresponding pyridone, which upon further reactions and eventual chlorination, provides the dichlorinated scaffold. nih.gov

Alternative Cyclization and Ring-Fusion Approaches for Pyrido[3,4-d]pyrimidine Construction

Alternative strategies for constructing the pyrido[3,4-d]pyrimidine core often focus on different methods of ring closure. One such approach involves the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. nih.gov Another method involves the reduction of a nitro group on a pyridine ring to an amine, which is then cyclized. For example, the Béchamp reduction using iron powder in acidic conditions can reduce a nitropyridine to the corresponding aminopyridine, which can then undergo cyclocondensation with reagents like carbon disulfide to form a thioxo-pyridopyrimidinone intermediate. nih.gov

Ring-opening transformations of more complex heterocyclic systems can also provide access to the pyridopyrimidine framework. For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] advancechemjournal.comwikipedia.orgoxazine-1,8-diones can undergo ring-opening and subsequent recyclization with appropriate binucleophiles to form polycyclic pyridones. nih.gov These methods highlight the versatility of synthetic approaches to this important heterocyclic system.

Regioselective Functionalization and Derivatization Strategies from this compound

The two chlorine atoms at the C-4 and C-8 positions of this compound exhibit different reactivities, allowing for regioselective functionalization. This differential reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the sequential introduction of various substituents.

Nucleophilic Aromatic Substitution (SNAr) at C-4 and C-8 Positions

Nucleophilic aromatic substitution (SNAr) is a primary method for derivatizing this compound. wikipedia.org In this reaction, a nucleophile displaces one of the chloride leaving groups. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine and pyridine rings activates the C-4 and C-8 positions towards nucleophilic attack. wikipedia.org

The regioselectivity of the SNAr reaction is influenced by both electronic and steric factors. The C-4 position is generally more electrophilic and thus more reactive towards nucleophiles. This allows for the selective substitution at C-4 while leaving the C-8 chloro group intact. This has been demonstrated in reactions with various nucleophiles, including amines and thiols. nih.govnih.govnih.gov For example, reaction with an amine at a controlled temperature will preferentially lead to substitution at the C-4 position. nih.gov

Subsequent modification at the C-8 position can then be achieved, often under more forcing conditions or by employing a different class of nucleophile or reaction type, such as a palladium-catalyzed cross-coupling reaction. nih.govnih.gov This stepwise functionalization provides a powerful tool for creating a diverse library of substituted pyrido[3,4-d]pyrimidine derivatives. nih.gov

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyridopyrimidines

Dichloropyridopyrimidine DerivativeNucleophileReaction ConditionsMajor Product (Position of Substitution)Reference
This compoundAminesNMP, 80–135 °CC-4 acs.org
This compound(R)-alaninolNot specifiedC-4 mdpi.com
2,4,8-Trichloropyrido[3,2-d]pyrimidineAminesNot specifiedC-2 nih.gov
2,4,8-Trichloropyrido[3,2-d]pyrimidineThiolsDMF, Hünig's baseC-8 nih.gov
2,4,8-Trichloropyrido[3,2-d]pyrimidineThiolsiPrOHC-2 nih.gov
Investigation of Reaction Conditions Governing Regioselectivity

The selective functionalization of dihalogenated heterocycles like this compound is a critical aspect of synthesizing structurally defined molecules. The differential reactivity of the chlorine atoms at the C4 and C8 positions allows for controlled, stepwise introduction of substituents. This regioselectivity is influenced by a variety of factors including the nature of the catalyst, the solvent, the base employed, and the reaction temperature.

For instance, in the context of Suzuki cross-coupling reactions, the choice of solvent can significantly impact which chlorine atom is preferentially displaced. Studies on related dichloropyrimidines have shown that alcoholic solvent mixtures can enhance reactivity and allow for lower reaction temperatures compared to polar aprotic solvents. nih.gov The presence of water in the reaction mixture can also be beneficial, likely due to the formation of more hydrophilic boronate species. mdpi.com

The palladium catalyst and its associated ligands also play a pivotal role in directing the regioselectivity. Different palladium catalysts, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and PdCl₂(dppf), can exhibit varying efficiencies and selectivities in the coupling process. arkat-usa.org Furthermore, ligand-free conditions have been explored, where the selectivity is not dictated by a ligand but by other reaction parameters. nih.gov Theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to understand the underlying principles of this regioselectivity, correlating it with factors like bond dissociation energies. nih.gov The ability to control which position reacts first is paramount for the systematic synthesis of diverse libraries of compounds for structure-activity relationship studies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. nih.govnih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is widely used to introduce aryl and heteroaryl substituents. nih.govlookchem.comresearchgate.net This reaction typically involves the coupling of the dichloropyridopyrimidine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The reaction conditions can be optimized to achieve either mono- or diarylation, often with a high degree of regioselectivity. nih.govarkat-usa.org For example, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, showcasing the potential for efficient synthesis of diarylated pyrimidines. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkynyl groups, which are valuable for further transformations or as structural elements in their own right. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples the chlorinated scaffold with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method has been successfully applied to the synthesis of 4-arylethynyl-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov

Buchwald–Hartwig Amination: The Buchwald–Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines. wikipedia.orglibretexts.orgnumberanalytics.comorganic-chemistry.org This reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to couple an amine with the aryl halide. wikipedia.orgorganic-chemistry.org It has been utilized to synthesize N-aryl substituted pyrido[2,3-d]pyrimidines, demonstrating its utility in expanding the chemical diversity at the C4 position. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Dichloropyridopyrimidines

Reaction Coupling Partner Catalyst System Key Features Reference
Suzuki Coupling Aryl/Heteroaryl Boronic Acids Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base Forms C-C bonds; allows for mono- or diarylation. nih.govorganic-chemistry.org nih.govorganic-chemistry.org
Sonogashira Coupling Terminal Alkynes Pd catalyst, Cu(I) co-catalyst, Base Forms C-C triple bonds; introduces alkynyl moieties. wikipedia.orglibretexts.org nih.govwikipedia.orglibretexts.org
Buchwald–Hartwig Amination Primary/Secondary Amines Pd catalyst, Phosphine ligands, Base Forms C-N bonds; introduces diverse amino groups. wikipedia.orgorganic-chemistry.org nih.govwikipedia.orgorganic-chemistry.org

Systematic Introduction of Diverse Substituents for Comprehensive Structure-Activity Relationship Studies

The development of robust synthetic methodologies for this compound and its analogs is crucial for conducting comprehensive structure-activity relationship (SAR) studies. nih.govnih.gov By systematically introducing a wide array of substituents at the C4 and C8 positions, researchers can probe the structural requirements for a desired biological activity.

The palladium-catalyzed cross-coupling reactions discussed previously are central to this effort. For example, a library of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives was synthesized from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine (B13308569), using these methods. nih.gov This systematic approach allows for the exploration of how different functional groups, such as various aryl, heteroaryl, alkyl, and amino moieties, influence the biological profile of the molecule.

The ability to selectively functionalize one position while leaving the other intact for subsequent reactions is key to building molecular complexity and generating a diverse set of analogs. This stepwise approach, governed by the regioselectivity of the reactions, enables a thorough investigation of the chemical space around the pyrido[3,4-d]pyrimidine core. The insights gained from these SAR studies are invaluable for the rational design of more potent and selective compounds. nih.govrsc.orgacs.org

Advanced Synthetic Techniques and Innovations in Pyrido[3,4-d]pyrimidine Chemistry

To improve the efficiency and environmental friendliness of synthetic routes to pyrido[3,4-d]pyrimidines, researchers have turned to advanced techniques such as one-pot multi-component reactions and the use of microwave and ultrasonic irradiation.

Application of One-Pot Multi-Component Reactions in Pyrido[3,4-d]pyrimidine Synthesis

One-pot multi-component reactions (MCRs) offer significant advantages over traditional multi-step syntheses by combining several reaction steps into a single operation without the need for isolating intermediates. This approach leads to higher efficiency, reduced waste, and simplified procedures. Several MCRs have been developed for the synthesis of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold. researchgate.netresearchgate.netnih.gov These reactions often involve the condensation of an aminopyrimidine derivative, an aldehyde, and a third component like malononitrile. researchgate.netresearchgate.net The use of catalysts such as bismuth(III) triflate or KF-alumina can promote these reactions. researchgate.netacs.org While direct examples for this compound are less common, the principles of MCRs hold great promise for the streamlined synthesis of its derivatives.

Utilization of Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. rsc.orgorganic-chemistry.orgrsc.orgnih.govnih.gov The application of microwave irradiation has been successfully employed in the synthesis of various pyrido[2,3-d]pyrimidine derivatives, including in multi-component reactions. nih.govnih.gov

Ultrasonic irradiation is another non-conventional energy source that can enhance chemical reactivity through acoustic cavitation. nih.govnih.govnanobioletters.combeilstein-archives.orgrsc.org This technique has been used for the synthesis of pyrido[2,3-d]pyrimidine derivatives, in some cases eliminating the need for a catalyst. nih.gov The use of ultrasonic irradiation can lead to higher yields, lower costs, and more convenient procedures. nih.gov Both microwave and ultrasonic methods represent green chemistry approaches that can significantly improve the synthesis of pyrido[3,4-d]pyrimidine derivatives.

Table 2: Advanced Synthetic Techniques for Pyridopyrimidine Synthesis

Technique Description Advantages Reference
One-Pot Multi-Component Reactions Multiple reactants are combined in a single pot to form the product in one step. Increased efficiency, reduced waste, simplified workup. researchgate.netresearchgate.netnih.gov
Microwave-Assisted Synthesis Use of microwave energy to heat the reaction mixture. Reduced reaction times, higher yields, improved purity. rsc.orgrsc.orgnih.gov
Ultrasonic Irradiation Use of high-frequency sound waves to induce chemical reactions. Shorter reaction times, higher yields, often milder conditions. nih.govnih.govnanobioletters.com

Rational Design Principles for Bioactive Pyrido[3,4-d]pyrimidine Derivatives

The journey from a basic scaffold to a potent and selective drug candidate is guided by sophisticated rational design principles. For the pyrido[3,4-d]pyrimidine core, strategies such as scaffold hopping and the detailed analysis of structure-activity relationships are paramount in optimizing biological activity.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping is a crucial strategy in drug discovery aimed at identifying novel core structures with improved properties while retaining the key binding interactions of a known active compound. ascopubs.org The pyrido[3,4-d]pyrimidine nucleus is an excellent example of a successful scaffold hop. It is considered a bioisostere of purine (B94841), the natural ligand for many kinases, allowing it to fit within the ATP binding pocket. nih.govnih.gov This bioisosteric relationship is a foundational principle in its design as a kinase inhibitor.

In one application, researchers performed a scaffold hop that led to the identification of a pyrido[3,4-d]pyrimidine analog as a promising antagonist for the CXCR2 chemokine receptor, a target in inflammatory diseases and cancer. nih.gov Another study demonstrated the replacement of a pyridine-4-carboxylate group with a pyrido[3,4-d]pyrimidin-4(3H)-one scaffold to develop potent inhibitors for histone lysine (B10760008) demethylases (KDMs). nih.gov This substitution was designed to achieve bidentate metal coordination within the enzyme's active site, a goal that was successfully achieved and guided further derivatization. nih.gov These examples underscore how the pyrido[3,4-d]pyrimidine scaffold can be used to replace existing structural motifs to generate novel compounds with potentially superior pharmacological profiles.

Bioisosteric replacement also extends to the substituents attached to the core scaffold. This strategy involves swapping functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters. nih.gov For instance, in the development of mGlu1 positive allosteric modulators, various bioisosteres for a plasma-unstable phthalimide (B116566) moiety were evaluated, with isoindolinones ultimately proving to be an ideal replacement that maintained potency while improving stability. nih.gov Similarly, within the pyrido[3,4-d]pyrimidine series, replacing a pyridine ring with a bioisosteric pyridazine (B1198779) resulted in a significant change in affinity for nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. chemspider.com

Elucidation of Structure-Activity Relationships (SAR) for Substituted Pyrido[3,4-d]pyrimidines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical modifications on the pyrido[3,4-d]pyrimidine core influence its biological activity. By systematically altering substituents at various positions, medicinal chemists can map the pharmacophore and optimize the compound for a desired target.

For pyrido[3,4-d]pyrimidines, substitutions at the C2, C4, and C8 positions have been extensively explored.

C4 Position: A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidines were synthesized from a 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine intermediate. nih.gov The introduction of various groups at the C4 position via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions led to the discovery of compounds with selective activity against breast and renal cancer cell lines. nih.gov

C8 Position: In the pursuit of histone demethylase (KDM) inhibitors, the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold proved critical. nih.govdrugbank.com Derivatization at this position was hypothesized to enable bidentate metal coordination and access to the histone peptide binding site. nih.gov Subsequent studies focused on designing C8-substituents to exploit differences between KDM subfamilies, aiming to improve selectivity. drugbank.com

Combined Substitutions: Comprehensive studies have explored the impact of substitutions across the entire scaffold. In the development of Monopolar Spindle 1 (MPS1) kinase inhibitors, researchers found that the pyrido[3,4-d]pyrimidine backbone established a strong hydrophobic interaction with the kinase's hinge region. bohrium.com Their analysis revealed that specific residues like Lys529 and Gly605 formed crucial hydrogen bonds with substituents, enhancing inhibitor binding. bohrium.com

The table below summarizes key SAR findings for various pyrido[3,4-d]pyrimidine derivatives.

Scaffold Position(s)Modification/SubstituentTarget/ActivityKey FindingReference(s)
C4 Various aryl and heteroaryl groupsAnticancerIntroduction of different groups via Suzuki or Buchwald-Hartwig coupling from the 4-chloro intermediate yielded compounds with selective cytotoxicity against specific cancer cell lines. nih.gov
C8 1H-pyrazol-3-yl moietyKDM4/KDM5 InhibitionThis substitution on the pyrido[3,4-d]pyrimidin-4(3H)-one core led to potent inhibitors that bind to the active site Fe(II). nih.gov
C8 Conformational restriction of C8-substituentKDM4 SelectivityDesigned to exploit residue differences in the histone binding site to improve affinity for KDM4 over KDM5. drugbank.com
C4 (3-Bromophenyl)amino side chainEGFR InhibitionThis side chain was found to be highly favorable for potent inhibition of EGFR tyrosine kinase. acs.org

Investigation of Kinase Inhibition Profiles of Pyrido[3,4-d]pyrimidine Analogs

The structural similarity of the pyrido[3,4-d]pyrimidine core to ATP makes it a highly effective scaffold for designing kinase inhibitors. nih.gov Derivatives have been developed to target a wide array of kinases implicated in cancer and other diseases. google.com

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition Studies

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in oncology, and its inhibition can halt the growth of tumors that rely on its signaling. Several pyrido[3,4-d]pyrimidine derivatives have been identified as potent EGFR inhibitors.

One prominent example is Tarloxotinib , a hypoxia-activated prodrug that releases a potent, irreversible pan-HER (including EGFR) tyrosine kinase inhibitor, tarloxotinib-E. nih.govnih.gov This design allows for tumor-selective activation, aiming to minimize toxicities associated with systemic EGFR inhibition. nih.gov Studies have shown that tarloxotinib-E is a potent inhibitor of EGFR, including clinically relevant exon 20 insertion mutations that are often resistant to other EGFR inhibitors. nih.govnih.gov

Research has also identified 4,6-disubstituted pyrido[3,4-d]pyrimidines as highly potent dual inhibitors of EGFR and c-ErbB-2, with IC₅₀ values in the sub-nanomolar range. nih.gov Furthermore, a series of 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines demonstrated potent inhibition against various EGFR mutants, including the challenging L858R/T790M/C797S resistance mutation. nih.gov A radiofluorinated 4-(anilino)pyrido[3,4-d]pyrimidine derivative was developed as a PET imaging probe that could specifically bind to the L858R mutant EGFR but not the L858R/T790M double mutant, highlighting the potential for these compounds in diagnostics. nih.gov

The table below presents inhibitory activities of selected pyrido[3,4-d]pyrimidine derivatives against EGFR.

Compound/SeriesEGFR TargetIC₅₀ ValueKey FeatureReference(s)
4,6-disubstituted pyrido[3,4-d]pyrimidine EGFR0.1 nMDual inhibitor of EGFR and c-ErbB-2. nih.gov
2,4,6-trisubstituted pyrido[3,4-d]pyrimidine (Compound 42) EGFRL858R/T790M/C797S7.2 nMOvercomes triple mutation resistance. nih.gov
Tarloxotinib-E Pan-HER (EGFR family)Potent (nM range)Active metabolite of a hypoxia-activated prodrug; effective against exon 20 insertion mutations. nih.govnih.gov
[¹⁸F]APP-1 EGFRL858RStrong InhibitionPET imaging agent that selectively binds to the L858R mutant over the T790M resistance mutant. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4/6) by Pyrido[3,4-d]pyrimidine Derivatives

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The pyrido[2,3-d]pyrimidine scaffold, an isomer of the [3,4-d] system, forms the core of Palbociclib , a highly selective inhibitor of CDK4 and CDK6 approved for the treatment of HR-positive, HER2-negative breast cancer. nih.govdrugbank.comguidetopharmacology.org While Palbociclib itself is a pyrido[2,3-d]pyrimidine, its success has spurred the investigation of other pyridopyrimidine isomers, including the [3,4-d] series, as CDK inhibitors. nih.govnih.govresearchgate.net

Although direct examples of pyrido[3,4-d]pyrimidines as potent CDK inhibitors are less common in late-stage clinical development compared to their [2,3-d] counterparts, related scaffolds like pyrazolo[3,4-d]pyrimidines are heavily investigated for this purpose. nih.govrsc.orgnih.gov These pyrazolo-analogs, which are bioisosteres of the pyrido-scaffold, have shown significant inhibitory activity against CDK2. nih.govrsc.orgnih.gov For example, certain thioglycoside derivatives of pyrazolo[3,4-d]pyrimidine demonstrated potent CDK2/cyclin A2 inhibition with IC₅₀ values as low as 57 nM. rsc.org These findings suggest that the broader pyridopyrimidine family, including the [3,4-d] orientation, holds significant potential for the development of novel CDK inhibitors.

Other Relevant Kinase Targets (e.g., RIPK1/3, MAP Kinases, Src Tyrosine Kinase)

The versatility of the pyrido[3,4-d]pyrimidine scaffold extends to a variety of other kinase targets implicated in cancer and inflammatory diseases.

RIPK1/3: Receptor-interacting protein kinases 1 and 3 (RIPK1/3) are key mediators of necroptosis, a form of programmed cell death. A series of pyrido[3,4-d]pyrimidine derivatives were designed as novel necroptosis inhibitors. bohrium.comnih.govresearchgate.netiese.edu One compound from this series showed comparable activity to the known RIPK3 inhibitor GSK872 and exhibited greater selectivity for RIPK3 over RIPK1, demonstrating the potential of this scaffold to target necroptotic pathways. bohrium.comnih.gov

MAP Kinases: The mitogen-activated protein (MAP) kinase cascade is a central signaling pathway controlling cell proliferation and survival. Inhibitors of p38 MAP kinase based on a 3,4-dihydropyrido[4,3-d]pyrimidin-2-one platform, a closely related isomer, have been synthesized and explored, showing good p38 inhibition. nih.gov

Src Tyrosine Kinase: Src is a non-receptor tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and metastasis. While much of the focus has been on pyrazolo[3,4-d]pyrimidine derivatives as Src inhibitors, the foundational principle of using a purine bioisostere is directly applicable. nih.gov These pyrazolo-analogs have demonstrated potent antiproliferative and pro-apoptotic properties in a wide range of cancer models by inhibiting Src at nanomolar concentrations. nih.gov

Monopolar Spindle 1 (MPS1): A structure-based hybridization approach led to the discovery of pyrido[3,4-d]pyrimidines as a new class of MPS1 inhibitors. acs.org The optimized compound from this series was highly potent and selective, with a favorable pharmacokinetic profile, and effectively inhibited MPS1 activity in vivo. acs.org

Antineoplastic Activity of Pyrido[3,4-d]pyrimidine Derivatives

The quest for novel anticancer agents has driven extensive research into pyrido[3,4-d]pyrimidine derivatives, revealing their potential as effective antineoplastic agents.

In Vitro Cytotoxicity Assessments in Human Cancer Cell Lines

A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer potential. Screening of these compounds against the National Cancer Institute's (NCI) 60 human cancer cell line panel has demonstrated highly selective inhibitory effects against specific cancer types, notably breast and renal cancer cell lines. For instance, certain analogs showed pronounced activity against the UO-31 renal cancer cell line and the MDA-MB-468 and MCF-7 breast cancer cell lines.

Further studies have synthesized and evaluated various pyrido[3,4-d]pyrimidine compounds, with many exhibiting good antitumor activities. One particular compound, referred to as compound 30 in a study, showed exceptional activity against MGC803 cells with an IC50 value of 0.59 μM. Other derivatives have also shown significant inhibitory effects against a variety of kinases, which are often implicated in cancer development.

Table 1: Cytotoxicity of Selected Pyrido[3,4-d]pyrimidine Derivatives in Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
Compound 30 MGC8030.59
Compound 4 MCF-70.57
Compound 11 MCF-71.31
Compound 4 HepG21.13
Compound 11 HepG20.99

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic Investigations of Antiproliferative Action

The mechanisms by which pyrido[3,4-d]pyrimidine derivatives exert their anticancer effects are a key area of investigation. Some derivatives interfere with fundamental cellular processes like DNA synthesis. For example, certain pyrazolo[3,4-d]pyrimidine derivatives, which share a fused pyrimidine ring system, act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthetase (TS), enzymes crucial for nucleic acid synthesis. Inhibition of these enzymes leads to a deficiency in the building blocks of DNA and RNA, ultimately causing apoptosis.

Other mechanistic studies have revealed that some pyrido[3,4-d]pyrimidine compounds can induce apoptosis and inhibit cancer cell migration. For example, the highly active compound 30 was found to up-regulate the expression of Bid and PARP, and down-regulate the expression of CycD1 in MGC803 cells. Monopolar spindle 1 (Mps1) has also been identified as a potential target for this class of compounds. Overexpression of Mps1 is linked to cancer, and its inhibition can reduce the viability of human cancer cells.

Other Investigated Biological Activities of Pyrido[3,4-d]pyrimidine Analogs

Beyond their anticancer properties, derivatives of the pyrido[3,4-d]pyrimidine scaffold have been explored for a variety of other biological activities.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer drugs. Pyrido[2,3-d]pyrimidines, an isomeric form of the core structure, have been identified as potent inhibitors of DHFR. The structural similarity of some pyrazolo[3,4-d]pyrimidine derivatives to methotrexate, a known DHFR inhibitor, has led to the design of new antifolate agents. These compounds work by blocking the reduction of dihydrofolate to tetrahydrofolate, thereby interfering with cell growth and replication.

Potential as Antiviral Agents

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the exploration of this compound and its derivatives as potential antiviral agents. At present, there are no published research findings detailing the synthesis of derivatives from this specific dichlorinated scaffold for the purpose of evaluating their efficacy against any viral pathogens.

While the broader class of fused pyrimidine heterocycles, including various isomers of pyridopyrimidines, has been a subject of interest in medicinal chemistry for the development of novel therapeutic agents, research has predominantly focused on other biological activities. For instance, studies on the related pyrido[3,4-d]pyrimidine core have shown its potential as a scaffold for kinase inhibitors and CXCR2 antagonists. nih.govnih.govnih.gov Specifically, research into chloro-substituted pyrido[3,4-d]pyrimidines has been documented in the context of anticancer agent development, where a 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine intermediate was utilized to synthesize a series of 4-substituted derivatives. nih.gov

However, this research into related compounds does not provide specific data on the antiviral potential of derivatives originating from this compound. The unique substitution pattern of the two chlorine atoms at positions 4 and 8 would significantly influence the electronic properties and reactivity of the heterocyclic system, making direct extrapolation from other scaffolds unreliable.

Consequently, without any dedicated studies on the derivatization of this compound for antiviral screening, it is not possible to provide detailed research findings or data tables on this topic. The therapeutic potential of this specific compound in the realm of virology remains an unexplored area of research.

Computational and Mechanistic Studies on 4,8 Dichloropyrido 3,4 D Pyrimidine and Its Analogs

Molecular Modeling and Docking Simulations for Ligand-Target Interaction Analysis

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as a pyrido[3,4-d]pyrimidine (B3350098) derivative, to its biological target, typically a protein kinase. mdpi.com These methods provide insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex.

Researchers have used molecular docking to investigate the interaction of pyrido[3,4-d]pyrimidine analogs with various cancer-related kinases. For instance, a study on novel pyrido[3,4-d]pyrimidine derivatives targeting Monopolar spindle 1 (Mps1), a kinase implicated in cancer, used molecular docking to probe the binding modes of these inhibitors. mdpi.com The simulations revealed that the compounds fit into the ATP-binding pocket of Mps1, and the calculated binding energies were consistent with experimental IC₅₀ values. mdpi.com Key interactions were identified with residues such as I531, V539, M602, and stable hydrogen bonds were formed with G605 and K529, which are crucial for inhibitor activity. mdpi.com

Similarly, docking studies have been performed for related pyridopyrimidine analogs against other kinases like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and HER-2. nih.govmdpi.com In one study, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were docked into the active sites of both wild-type (WT) and mutant EGFR (T790M), showing similar binding modes and helping to rationalize their inhibitory activity. nih.gov Another investigation focused on cyanopyridone and pyrido[2,3-d]pyrimidine (B1209978) derivatives as dual VEGFR-2/HER-2 inhibitors. mdpi.com The docking analysis showed excellent docking scores and identified key binding interactions that correlated well with the in vitro kinase inhibition results. mdpi.com

The reliability of docking methods is often validated by "redocking" a known co-crystallized ligand into the protein's active site. A successful docking protocol is confirmed if the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is low (typically less than 2 Å). mdpi.com These validated methods can then be used to screen new derivatives and prioritize them for synthesis and biological testing. mdpi.comnih.gov

Table 1: Molecular Docking and Interaction Data for Pyrido[3,4-d]pyrimidine Analogs This table is interactive. You can sort and filter the data.

Target Protein Ligand/Analog Class Binding Energy (kcal/mol) Key Interacting Residues Reference
Mps1 Kinase Pyrido[3,4-d]pyrimidine derivatives Consistent with IC₅₀ values I531, V539, M602, G605, K529 mdpi.com
KRAS-G12D Tetrahydropyrido[3,4-d]pyrimidine (10c) Not specified Asp12, Gly60 nih.gov
KRAS-G12D Tetrahydropyrido[3,4-d]pyrimidine (10k) Not specified Glu92, His95 nih.gov
VEGFR-2 Cyanopyridone (5a, 5e) Not specified Not specified mdpi.com
HER-2 Cyanopyridone (5a, 5e) Not specified Not specified mdpi.com
EGFR (WT & T790M) Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives Not specified Not specified nih.gov
Cyclooxygenase-2 (COX-2) Pyrimidine (B1678525) derivative (DMPO) -9.2 Not specified wjarr.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of molecules like 4,8-Dichloropyrido[3,4-d]pyrimidine and its analogs. mpg.deresearchgate.net DFT allows for the calculation of various molecular properties, including optimized geometries (bond lengths and angles), electronic states, and global reactivity descriptors. researchgate.netnih.gov These calculations provide a fundamental understanding of a molecule's intrinsic properties, which can be correlated with its biological activity and chemical behavior. wjarr.com

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. wjarr.comnih.gov

For example, a DFT study on several pyrimidine derivatives with analgesic properties calculated their reactivity parameters at the B3LYP/6-311++G(d,p) level of theory. wjarr.com The results showed that these derivatives had a smaller energy gap (3.63–3.88 eV) compared to the standard drug ibuprofen (B1674241) (6.03 eV), indicating their higher chemical reactivity. wjarr.com Other calculated descriptors include chemical hardness (η), softness (σ), and the electrophilicity index (ω), which further characterize the molecule's reactivity profile. wjarr.com Such theoretical studies have shown that pyrimidine derivatives can be better electrophiles and electron donors than reference drugs, which may contribute to their mechanism of action. wjarr.com

Table 2: DFT-Calculated Electronic Properties of Representative Pyrimidine Analogs This table is interactive. You can sort and filter the data.

Molecule/Derivative HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Chemical Hardness (η) (eV) Reference
DMPN -5.46 -1.59 3.87 1.94 wjarr.com
DMPO -5.57 -1.94 3.63 1.81 wjarr.com
DMPS -5.51 -1.63 3.88 1.94 wjarr.com
Ibuprofen (Reference) -7.42 -1.39 6.03 3.02 wjarr.com

Mechanistic Elucidation of Biological Activities and Chemical Transformations

Understanding the mechanisms through which pyrido[3,4-d]pyrimidine derivatives exert their biological effects and undergo chemical reactions is vital for drug development.

Biological Activities: The anticancer activity of many pyrido[3,4-d]pyrimidine analogs is attributed to the inhibition of specific signaling pathways that control cell proliferation, differentiation, and apoptosis (programmed cell death). nih.gov Mechanistic studies on a series of pyrido[3,4-d]pyrimidine compounds revealed that their antitumor effects are linked to the induction of apoptosis. nih.gov For example, a particularly potent compound was shown to inhibit the migration of MGC803 gastric cancer cells and induce apoptosis by up-regulating the expression of the pro-apoptotic protein Bid and Poly(ADP-ribose) Polymerase (PARP), while down-regulating the cell cycle protein Cyclin D1. nih.gov Other related pyrazolopyrimidine analogs have been found to induce apoptosis by increasing levels of caspase-3, a key executioner enzyme in the apoptotic cascade, and by arresting the cell cycle, thereby preventing cancer cells from dividing. bsb-muenchen.de

Chemical Transformations: The core structure of this compound and its analogs serves as a versatile scaffold for creating diverse chemical libraries. The chlorine atoms at positions 4 and 8 are key reactive sites for introducing various substituents through chemical transformations. The synthesis of these derivatives often involves a common chlorinated intermediate, such as 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine or 2,4-dichloropyrido[3,4-d]pyrimidine. nih.govmdpi.com

The mechanisms for modifying this scaffold primarily involve nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. nih.govmdpi.com In SNAr reactions, the electron-deficient nature of the pyridopyrimidine ring system facilitates the displacement of chloride ions by nucleophiles like amines, phenols, or thiols. nih.gov Studies on the related 2,4,8-trichloropyrido[3,2-d]pyrimidine scaffold have shown that the chlorides can be displaced regioselectively. nih.gov For instance, amination reactions show high selectivity for the C-2 position, while the selectivity of thiolation can be influenced by substituents at other positions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, provide efficient methods for forming new carbon-carbon or carbon-nitrogen bonds at these positions, further expanding the chemical diversity of the derivatives. nih.govnih.gov

In Silico Screening and Virtual Library Design for Novel Pyrido[3,4-d]pyrimidine Derivatives

In silico screening and virtual library design are integral components of modern drug discovery, enabling the rapid and cost-effective identification of promising new drug candidates from large chemical databases. nih.gov This computational approach is widely used to explore the chemical space around the pyrido[3,4-d]pyrimidine scaffold to design novel derivatives with enhanced potency and selectivity. nih.govnih.gov

The process often begins with a known active compound or the three-dimensional structure of a biological target. nih.govresearchgate.net A virtual library of novel derivatives is then generated by systematically modifying the core scaffold with various functional groups and substituents. This can involve designing and synthesizing a new series of compounds based on a lead structure. nih.govnih.gov For example, a new series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs were designed and synthesized to explore their potential as anticancer agents. nih.gov

These virtual libraries are then subjected to high-throughput screening using computational methods like molecular docking to predict their binding affinity and interaction with the target protein. nih.gov This allows researchers to prioritize a smaller, more manageable number of compounds for chemical synthesis and subsequent in vitro biological evaluation. nih.govresearchgate.net This combination of structure-based and ligand-based design techniques significantly improves the efficiency of identifying hit compounds. nih.gov For instance, researchers designed and synthesized 29 novel pyrido[3,4-d]pyrimidine compounds to find more effective and less toxic antitumor drugs, leading to the identification of a lead compound with an IC₅₀ value of 0.59 μM against MGC803 cells. nih.gov This iterative cycle of computational design, synthesis, and testing is crucial for optimizing the structure-activity relationship (SAR) and developing clinically viable drug candidates. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,8-dichloropyrido[3,4-d]pyrimidine, and how can regioselectivity be controlled during nucleophilic substitution?

  • Methodology : Use 4,6-dichloropyrido[3,4-d]pyrimidine as a key intermediate. Selective substitution at the 4-position can be achieved via nucleophilic aromatic substitution (SNAr) under controlled conditions (e.g., polar aprotic solvents like DMF, NaH as a base, and 60–80°C). For example, coupling with arylboronic acids using Suzuki-Miyaura cross-coupling at the 8-position requires palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (120°C, 30 min) for high yields .
  • Validation : Confirm regiochemistry via ¹H/¹³C NMR (e.g., downfield shifts for substituted positions) and HRMS .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodology :

  • Chromatography : Use flash column chromatography (gradient: 5–20% MeOH in CH₂Cl₂) followed by preparative RP-HPLC (0.1% formic acid/ACN) for high-purity isolation (>95%) .
  • Spectroscopy : Assign peaks via ¹H NMR (e.g., aromatic protons at δ 8.5–9.0 ppm) and ¹³C NMR (e.g., pyrimidine carbons at δ 150–160 ppm). HRMS should match theoretical [M+H]⁺ within 2 ppm error .

Q. What in vitro assays are suitable for preliminary anti-parasitic activity screening of this compound derivatives?

  • Methodology :

  • Cell culture : Use T. cruzi Tulahuen CL2 strain infected MRC-5SV2 fibroblasts in MEM medium with 5% FBS. Seed 4×10³ host cells + 4×10⁴ parasites per well in 96-well plates .
  • Dosing : Test compounds at 0.1–100 µM for 7 days. Include controls (e.g., benznidazole for T. cruzi, miltefosine for Leishmania).
  • Readout : Measure parasite burden via β-galactosidase activity (CPRG substrate) at OD₅₇₈ nm. Calculate IC₅₀ using nonlinear regression .

Advanced Research Questions

Q. How do structural modifications at the 4- and 8-positions impact the selectivity and potency against kinetoplastid parasites (e.g., T. cruzi vs. L. infantum)?

  • SAR Insights :

  • 4-position : Bulky substituents (e.g., 4-chlorophenyl) enhance T. cruzi activity (IC₅₀ = 0.32 µM) but reduce L. infantum efficacy due to steric hindrance in purine salvage pathways .
  • 8-position : Electron-withdrawing groups (e.g., Cl) improve metabolic stability but may reduce membrane permeability. Replace with bioisosteres (e.g., CF₃) to balance lipophilicity .
    • Experimental Design : Parallel synthesis of 4-/8-substituted analogs followed by in vitro profiling in both parasite models. Use MRC-5SV2 and PMM cells for cytotoxicity (CC₅₀) and selectivity index (SI = CC₅₀/IC₅₀) calculations .

Q. What methodologies are used to resolve discrepancies between in vitro potency and in vivo efficacy in preclinical models?

  • Case Study : Compound 44 (pyrazolo[3,4-d]pyrimidine analog) showed T. cruzi IC₅₀ = 0.32 µM in vitro but required 25 mg/kg/day orally for 5 days to achieve 99% parasite suppression in vivo.
  • Troubleshooting :

  • Pharmacokinetics : Assess plasma stability (e.g., mouse/human liver microsomes) and bioavailability. Compound 44 retained 100% parent compound after 60 min incubation, suggesting low hepatic clearance .
  • Formulation : Optimize solubility using co-solvents (e.g., 10% Tween 80) to enhance oral absorption .

Q. How can metabolic stability and CYP450 inhibition risks be evaluated for this compound derivatives?

  • Methodology :

  • Microsomal Stability : Incubate compounds (1 µM) with mouse/human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 min .
  • CYP Inhibition : Screen against CYP3A4 (midazolam substrate) and CYP2D6 (dextromethorphan) using fluorogenic assays. Pyrazolo[3,4-d]pyrimidines show CYP3A4 inhibition (Km = 21.8–48.7 µM), requiring structural mitigation .

Q. What strategies address species-specific differences in anti-parasitic activity (e.g., human vs. murine models)?

  • Approach :

  • In vitro-in vivo correlation (IVIVC) : Compare IC₅₀ values in T. cruzi-infected MRC-5SV2 cells with in vivo efficacy in Swiss Webster mice (e.g., 10⁴ blood trypomastigotes, IP). Adjust dosing based on interspecies scaling (e.g., allometric scaling of clearance) .
  • Mechanistic Studies : Use ABC transporter inhibitors (verapamil, cyclosporine A) to assess efflux pump contributions to resistance. Compound 44 showed no transporter-mediated efflux, supporting consistent in vivo exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.